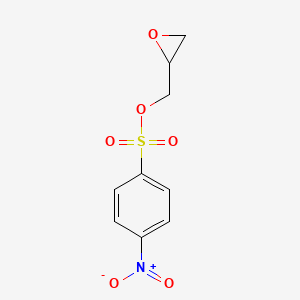

Oxiran-2-ylmethyl 4-nitrobenzenesulfonate

Description

The exact mass of the compound Oxiran-2-ylmethyl 4-nitrobenzenesulfonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Oxiran-2-ylmethyl 4-nitrobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxiran-2-ylmethyl 4-nitrobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

oxiran-2-ylmethyl 4-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYDYDCHYJXOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Oxiran-2-ylmethyl 4-nitrobenzenesulfonate: A Cornerstone Chiral Building Block in Modern Drug Discovery

Abstract

Oxiran-2-ylmethyl 4-nitrobenzenesulfonate, commonly referred to as glycidyl nosylate, is a pivotal chiral building block in contemporary organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a strained oxirane (epoxide) ring and an excellent nitrobenzenesulfonate (nosylate) leaving group, endows it with a versatile dual reactivity. This guide provides an in-depth exploration of the synthesis, structural elucidation, and reaction mechanisms of its enantiomeric forms, (S)- and (R)-glycidyl nosylate. We will delve into the critical role these synthons play in the stereoselective synthesis of a range of pharmaceuticals, including the anti-tuberculosis drug Delamanid and the beta-blocker Landiolol. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this indispensable synthetic intermediate.

Introduction: A Molecule of Strategic Importance

In the landscape of pharmaceutical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often intrinsically linked to its three-dimensional structure, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. This necessitates the use of chiral building blocks that can introduce specific stereocenters into a target molecule with high fidelity.

Oxiran-2-ylmethyl 4-nitrobenzenesulfonate, in its (S) and (R) forms, has emerged as a preeminent chiral synthon for this purpose. The presence of the electrophilic epoxide ring allows for a variety of regioselective and stereospecific ring-opening reactions, while the nosylate group serves as an excellent leaving group in nucleophilic substitution reactions. This dual functionality provides synthetic chemists with a powerful tool to construct complex molecular architectures with precise stereochemical control. Its utility is highlighted by its application as a key intermediate in the synthesis of several marketed drugs.[1]

Molecular Structure and Physicochemical Properties

The molecular formula of Oxiran-2-ylmethyl 4-nitrobenzenesulfonate is C₉H₉NO₆S, with a molecular weight of 259.24 g/mol .[2] The structure consists of a glycidyl group attached to a 4-nitrobenzenesulfonate moiety. The chirality of the molecule is determined by the stereochemistry at the C2 position of the oxirane ring.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₆S | [2] |

| Molecular Weight | 259.24 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 63-66 °C | |

| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran; Insoluble in hexane. | |

| Optical Rotation ([α]D) | (S)-enantiomer: +21.5° (c=2, CHCl₃) | |

| (R)-enantiomer: -21.5° (c=2, CHCl₃) |

Spectroscopic Characterization

The structural integrity and purity of glycidyl nosylate are typically confirmed using a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the oxirane ring and the aromatic nosylate group. For the aromatic protons of the 3-nitrobenzenesulfonate isomer, signals are expected in the downfield region (δ 7.5-8.5 ppm) due to the electron-withdrawing effects of the nitro and sulfonate groups.[3] The protons of the glycidyl moiety, including the diastereotopic protons of the CH₂ group and the methine proton of the epoxide ring, would appear in the upfield region.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the aromatic ring and the glycidyl group. The carbons attached to the electronegative oxygen and sulfonate groups will be shifted downfield.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include the asymmetric and symmetric stretching of the S=O bonds in the sulfonate group, the C-O-C stretching of the epoxide, and the N-O stretching of the nitro group.[5][6]

Mass Spectrometry: The mass spectrum of glycidyl nosylate would show the molecular ion peak and characteristic fragmentation patterns. A common fragmentation pathway for aryl sulfonates involves the loss of SO₂.[7][8]

Synthesis of Enantiopure Glycidyl Nosylates

The synthesis of enantiomerically pure (S)- and (R)-glycidyl nosylates is crucial for their application in asymmetric synthesis. The most common and efficient method involves the reaction of the corresponding enantiopure glycidol with 4-nitrobenzenesulfonyl chloride in the presence of a base.

General Synthetic Protocol

Reaction: (S)-glycidol + 4-nitrobenzenesulfonyl chloride → (S)-Oxiran-2-ylmethyl 4-nitrobenzenesulfonate

Figure 1: General workflow for the synthesis of (S)-Oxiran-2-ylmethyl 4-nitrobenzenesulfonate.

Step-by-Step Experimental Protocol (for (S)-enantiomer)

-

To a cooled (0°C to -20°C) solution of (S)-glycidol (1.0 eq.) and triethylamine (1.1-1.5 eq.) in an anhydrous aprotic solvent such as dichloromethane or toluene, add 4-nitrobenzenesulfonyl chloride (1.05 eq.) portion-wise, maintaining the low temperature.

-

Stir the reaction mixture at the same temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure (S)-Oxiran-2-ylmethyl 4-nitrobenzenesulfonate.

Causality behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is critical to prevent the hydrolysis of the reactive 4-nitrobenzenesulfonyl chloride and the product.

-

Low Temperature: The reaction is performed at low temperatures to minimize side reactions, such as the unwanted ring-opening of the epoxide by the chloride ions generated during the reaction.

-

Base: Triethylamine acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the reaction to completion.

-

Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts to obtain the high-purity product required for pharmaceutical applications.

Reaction Mechanisms and Synthetic Utility

The synthetic power of glycidyl nosylates stems from their ability to undergo two primary types of reactions: nucleophilic substitution at the nosylate group and nucleophilic ring-opening of the epoxide.

Nucleophilic Substitution of the Nosylate Group

The 4-nitrobenzenesulfonate group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting sulfonate anion. This allows for efficient displacement by a wide range of nucleophiles.

Figure 2: Nucleophilic substitution at the nosylate group.

Nucleophilic Ring-Opening of the Epoxide

The strained three-membered ring of the epoxide is susceptible to ring-opening by nucleophiles under both acidic and basic conditions. The regioselectivity of this reaction is highly dependent on the reaction conditions.[5][9]

-

Under Basic or Neutral Conditions: Nucleophilic attack occurs at the less sterically hindered carbon of the epoxide (C3) via an Sₙ2 mechanism. This results in the formation of a secondary alcohol.[10]

-

Under Acidic Conditions: The epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state. This reaction proceeds with Sₙ1-like character.

Figure 3: Regioselectivity of epoxide ring-opening.

The stereochemistry of the epoxide ring-opening is also highly specific. The nucleophilic attack occurs from the backside, resulting in an inversion of configuration at the carbon being attacked. This stereospecificity is crucial for maintaining stereochemical integrity in multi-step syntheses.[5]

Applications in Drug Development

The unique reactivity profile of glycidyl nosylates has made them invaluable in the synthesis of a diverse range of pharmaceutical agents.

Synthesis of Beta-Blockers: The Case of Landiolol

(S)-Glycidyl nosylate is a key intermediate in the synthesis of the ultrashort-acting, cardioselective beta-blocker, Landiolol.[1] The synthesis involves the reaction of a substituted phenol with (S)-glycidyl nosylate, where the phenoxide acts as a nucleophile to displace the nosylate group. The resulting epoxide is then opened by an amine to furnish the final drug molecule.[10]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Benzenesulfonic acid, 3-nitro-, (2S)-2-oxiranylmethyl ester | C9H9NO6S | CID 146490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmr.oxinst.com [nmr.oxinst.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Application of Vibrational Spectroscopic Techniques in the Study of the Natural Polysaccharides and Their Cross-Linking Process - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aaqr.org [aaqr.org]

- 9. researchgate.net [researchgate.net]

- 10. arkat-usa.org [arkat-usa.org]

The Chiral C3 Scaffold: A Technical Guide to Glycidyl Esters

The following technical guide details the discovery, synthesis, and industrial evolution of chiral glycidyl esters.

Content Type: Technical Whitepaper & Operational Guide Subject: Discovery, History, and Synthetic Methodologies of Chiral Glycidyl Esters Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Researchers

Executive Summary: The "C3" Revolution

Chiral glycidyl esters (derivatives of 2,3-epoxy-1-propanol) represent one of the most versatile C3 chiral synthons in modern pharmaceutical chemistry. They serve as the structural backbone for a vast array of therapeutics, including beta-blockers (e.g., propranolol), antibiotics (e.g., linezolid), and antivirals.

The history of their development is not merely a timeline of chemical discovery but a case study in the shift from stoichiometric chiral pool synthesis to catalytic asymmetric induction . This guide explores the transition from the early reliance on racemic glycidol to the breakthrough catalytic methods of Sharpless and Jacobsen, culminating in today’s industrial biocatalytic processes.

Historical Genesis: The Imperative of Chirality

Before 1980, access to enantiopure epoxides was limited to the degradation of natural products (the "chiral pool," e.g., mannitol or serine). This approach was atom-inefficient and unscalable. The pharmaceutical industry largely relied on racemic glycidyl esters, separating enantiomers at late stages—a wasteful practice.

The paradigm shifted following the Thalidomide tragedy , which forced regulators and chemists to prioritize enantiopurity early in the synthetic route. The industry needed a method to generate chirality from achiral starting materials (prochiral alkenes).

Visualization: The Timeline of Discovery

The following diagram illustrates the evolution from racemic synthesis to precision catalysis.

Figure 1: Chronological evolution of chiral glycidyl ester synthesis methods.

The Chemocatalytic Revolution

The Sharpless Asymmetric Epoxidation (SAE)

In 1980, K. Barry Sharpless and Katsuki revolutionized the field by converting allylic alcohols into epoxy alcohols with high enantiomeric excess (>90% ee).[1]

-

Mechanism: Uses Titanium(IV) isopropoxide, diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP).

-

Relevance to Glycidyl Esters: SAE produces chiral glycidol , which is then esterified to form glycidyl esters (butyrate, tosylate, etc.).

-

Limitation: It requires allylic alcohols as substrates.[2] It cannot directly resolve terminal epoxides or esters efficiently.

The Jacobsen Hydrolytic Kinetic Resolution (HKR)

The true breakthrough for glycidyl esters specifically came with Eric Jacobsen’s work at Harvard (1997). He developed a method to resolve cheap, racemic terminal epoxides using a chiral Cobalt-Salen complex.

-

The Innovation: Unlike SAE, HKR uses water as the nucleophile to ring-open only one enantiomer of the racemic epoxide, leaving the other intact and highly enantioenriched.[3]

-

Mechanism: A cooperative bimetallic mechanism where two metal centers are required—one activates the epoxide (electrophile), and the other activates the water (nucleophile).

Visualization: The HKR Mechanism

Figure 2: The bimetallic cooperative mechanism of Jacobsen's HKR.

Biocatalytic Approaches (Green Chemistry)

Parallel to chemocatalysis, industrial groups (notably Daiso Co., now Osaka Soda) developed enzymatic routes.

-

Enzyme: Lipases (e.g., Porcine Pancreatic Lipase or Candida antarctica Lipase B).

-

Process: Kinetic resolution via hydrolysis or transesterification.

-

Advantage: Operates under mild conditions (pH 7, ambient temp) and avoids heavy metals (Cobalt/Titanium).

Experimental Protocols

Note: These protocols are synthesized from standard literature procedures. Always perform a risk assessment before handling epoxides (potential carcinogens).

Protocol A: Jacobsen HKR of Epichlorohydrin (Precursor to Glycidyl Esters)

Objective: Resolve racemic epichlorohydrin to (S)-epichlorohydrin (99% ee), which is then esterified.

-

Catalyst Activation:

-

Dissolve (R,R)-Co(II)-salen oligomer (0.5 mol%) in CH2Cl2.

-

Add acetic acid (2 equiv relative to Co) and stir in air for 30 min to generate the active Co(III)-OAc species. Remove solvent in vacuo.

-

-

Resolution:

-

Add racemic epichlorohydrin (1.0 equiv) to the catalyst residue. Cool to 0°C.[1]

-

Slowly add water (0.55 equiv) over 1 hour. Critical Step: Controlling water addition prevents runaway exotherms.

-

Stir at room temperature for 12–18 hours.

-

-

Workup:

-

Distill the reaction mixture under vacuum. The unreacted (S)-epichlorohydrin distills over, leaving the (R)-diol and catalyst behind.

-

-

Esterification (Conversion to Glycidyl Ester):

-

React the chiral epichlorohydrin with the sodium salt of the desired carboxylic acid (e.g., Sodium Butyrate) in the presence of a phase transfer catalyst (TBAB) to yield (S)-Glycidyl Butyrate.

-

Protocol B: Lipase-Mediated Resolution of Glycidyl Butyrate

Objective: Direct resolution of racemic glycidyl butyrate.[4]

-

Reaction Setup:

-

Suspend racemic glycidyl butyrate (100 mmol) in phosphate buffer (0.1 M, pH 7.0).

-

Add Porcine Pancreatic Lipase (PPL) (10 mg/mmol substrate).

-

-

Monitoring:

-

Maintain pH 7.0 using a pH-stat titrator with 1.0 M NaOH (neutralizing the butyric acid released).

-

Stop reaction at exactly 50% conversion (indicated by NaOH consumption).

-

-

Extraction:

-

Extract the mixture with ethyl acetate. The organic layer contains the unreacted (R)-glycidyl butyrate (high ee). The aqueous layer contains the (S)-glycidol and butyrate salts.

-

-

Purification:

-

Dry organic layer over MgSO4 and concentrate. Purify via Kugelrohr distillation.

-

Comparative Analysis of Methodologies

| Feature | Sharpless Epoxidation (SAE) | Jacobsen HKR | Biocatalytic Resolution |

| Substrate Scope | Allylic Alcohols | Terminal Epoxides | Esters / Epoxides |

| Catalyst | Ti / Tartrate | Co-Salen | Lipase (Enzyme) |

| Enantiomeric Excess | >90-95% | >99% (after distillation) | >95-99% |

| Scalability | Moderate (Reagent heavy) | High (Low catalyst loading) | High (Industrial Standard) |

| Cost | Medium | Low (Catalyst recyclable) | Low (Enzymes reusable) |

| Green Metric | Low (Organic solvents) | High (Solvent-free possible) | Very High (Aqueous) |

References

-

Sharpless, K. B., et al. (1980). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society.[3][5][6][7] Link

-

Jacobsen, E. N., et al. (2002). "Hydrolytic Kinetic Resolution of Terminal Epoxides." Journal of the American Chemical Society.[3][5][6][7] Link

-

Ladner, W. E., & Whitesides, G. M. (1984). "Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols." Journal of the American Chemical Society.[3][5][6][7] Link

-

Daiso Co., Ltd. (1989). "Process for the preparation of (R)-glycidyl esters." European Patent EP0333142A2. Link

-

Nielsen, L. P. C., et al. (2004).[5] "Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides."[5][8][9] Journal of the American Chemical Society.[3][5][6][7] Link

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. EP0333142A2 - Process for the preparation of (R)-glycidyl esters - Google Patents [patents.google.com]

- 5. Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. EP3786265A1 - A process for reducing glycidol and glycidyl esters in monoglycerides and/or diglycerides - Google Patents [patents.google.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

Glycidyl Nosylate: A Comprehensive Technical Guide for the Synthetic Chemist

Introduction: The Strategic Value of Chiral Epoxides in Synthesis

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is unrelenting.[1] Chirality is a fundamental principle governing molecular recognition in biological systems; as such, the stereochemical identity of a pharmaceutical agent is intrinsically linked to its efficacy and safety profile. This necessity has propelled the development of a robust toolbox of chiral building blocks—versatile synthons that introduce stereochemical complexity in a controlled and predictable manner.[1][2][3]

Among these, chiral epoxides stand out as exceptionally powerful intermediates. The inherent ring strain of the oxirane moiety renders it susceptible to nucleophilic attack, enabling a wide array of synthetic transformations. When this reactivity is coupled with a defined stereocenter, as is the case with glycidyl derivatives, a gateway to complex, stereochemically rich architectures is opened.[4]

This guide focuses on a particularly advantageous class of activated glycidyl derivatives: glycidyl nosylates . We will delve into the synthesis, properties, and strategic applications of both (R)- and (S)-glycidyl nosylate, highlighting why the nosylate group, in particular, offers distinct advantages over other sulfonate esters like tosylates and mesylates. Through a combination of mechanistic insights, practical experimental protocols, and illustrative applications, this document will serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of these powerful chiral building blocks.

Structural Features and Physicochemical Properties

Glycidyl nosylate, systematically named (oxiran-2-yl)methyl 3-nitrobenzenesulfonate, is a chiral organic compound characterized by a terminal epoxide ring and a 3-nitrobenzenesulfonate (nosylate) leaving group.[5] The presence of the strongly electron-withdrawing nitro group on the benzene ring significantly enhances the electrophilicity of the sulfonate ester, making it an excellent leaving group. This heightened reactivity is a key differentiator when compared to its tosylate and mesylate analogs.

| Property | (S)-(+)-Glycidyl nosylate | (R)-(-)-Glycidyl nosylate |

| CAS Number | 115314-14-2 | 115314-17-5[6] |

| Molecular Formula | C₉H₉NO₆S | C₉H₉NO₆S[7] |

| Molecular Weight | 259.23 g/mol | 259.24 g/mol [7] |

| Appearance | Off-white or brownish-yellow needle crystal[8][9] | Light yellow crystalline powder |

| Melting Point | 61.0°C to 65.0°C | 59–63°C |

| Optical Rotation | +21.5° (c=2, CHCl₃) | < -21.5° (c=1, CHCl₃)[5] |

| Solubility | Soluble in chloroform, dichloromethane, and tetrahydrofuran; insoluble in hexane.[10][11] | Soluble in organic solvents like dichloromethane and DMF; less soluble in water.[5] |

The key to glycidyl nosylate's utility lies in its dual reactivity: the strained epoxide ring is a prime target for nucleophilic ring-opening, while the nosylate group serves as an excellent leaving group for substitution reactions. This dual functionality, combined with its defined stereochemistry, allows for a highly controlled and sequential introduction of new functionalities.

Synthesis of Enantiopure Glycidyl Nosylate

The most common and efficient method for the synthesis of enantiopure glycidyl nosylate involves the reaction of the corresponding enantiopure glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base.[5][10] The choice of base and reaction conditions is crucial to prevent side reactions, such as epoxide ring-opening or racemization.

Figure 1: General synthetic scheme for (S)-glycidyl nosylate.

Detailed Experimental Protocol: Synthesis of (S)-(+)-Glycidyl Nosylate

This protocol is adapted from established literature procedures.[8][9]

Materials:

-

(S)-glycidol

-

3-nitrobenzenesulfonyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

10% (w/w) aqueous tartaric acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (S)-glycidol (1.0 eq) in anhydrous CH₂Cl₂ (approx. 10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq).

-

Cool the reaction mixture to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

-

Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous CH₂Cl₂ (approx. 5 volumes) to the reaction mixture over 30 minutes, maintaining the internal temperature below -15 °C.

-

Stir the reaction mixture at -20 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by the addition of 10% aqueous tartaric acid.

-

Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes gradient) to yield (S)-(+)-glycidyl nosylate as a solid.

Self-Validating System: The success of this synthesis can be validated by several analytical techniques:

-

¹H NMR: Confirmation of the product structure and absence of starting materials.

-

Chiral HPLC: Determination of the enantiomeric excess (e.e.) of the final product.

-

Melting Point: Comparison with the literature value.

-

Optical Rotation: Measurement of the specific rotation to confirm the stereochemical identity.

Reactivity and Mechanistic Considerations

The synthetic utility of glycidyl nosylate stems from its predictable and regioselective reactivity. The epoxide ring can be opened by a wide range of nucleophiles, and the nosylate group can be displaced in Sₙ2 reactions.

Nucleophilic Ring-Opening of the Epoxide

The ring-opening of the epoxide is a highly valuable transformation that allows for the introduction of a variety of functional groups with concomitant formation of a secondary alcohol. The regioselectivity of this reaction is dependent on the reaction conditions.

-

Under basic or neutral conditions: Nucleophilic attack occurs predominantly at the less substituted carbon (C3) of the epoxide, following an Sₙ2 mechanism. This is due to steric hindrance at the more substituted carbon (C2).

-

Under acidic conditions: The epoxide oxygen is protonated, and the reaction proceeds via a more Sₙ1-like mechanism. In this case, the nucleophile attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.

Figure 2: Regioselectivity of nucleophilic ring-opening of glycidyl nosylate.

Applications in Drug Discovery and Development

The unique reactivity profile of glycidyl nosylate has made it a valuable chiral building block in the synthesis of numerous pharmaceutical agents.

Case Study 1: Synthesis of Arimoclomol

Arimoclomol is a drug candidate for the treatment of amyotrophic lateral sclerosis (ALS). Its synthesis utilizes (R)-(-)-glycidyl nosylate as a key chiral synthon.[12] The synthesis involves a sequential nucleophilic substitution at C1 and C3 of the glycidyl unit, with retention of the stereochemistry at C2.[12]

Figure 3: Simplified synthetic route to Arimoclomol using (R)-(-)-glycidyl nosylate.

Case Study 2: Synthesis of Landiolol Hydrochloride

Landiolol is an ultra-short-acting, highly selective β1-adrenergic blocker. The synthesis of its enantiomerically pure form relies on (S)-(+)-glycidyl nosylate as a key intermediate.[8][9] In this synthesis, the epoxide is opened by a phenol derivative, followed by reaction with an amine.

Handling, Storage, and Safety

Glycidyl nosylate is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a skin, eye, and respiratory irritant.[6][13][14]

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.[15]

-

Hand Protection: Impervious gloves (e.g., nitrile rubber).[15]

-

Skin and Body Protection: A lab coat and appropriate protective clothing.[13][14]

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood.[15]

Handling:

Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[16]

-

Keep refrigerated.[16]

-

Glycidyl nosylate is moisture-sensitive.[16]

Conclusion

Glycidyl nosylate has established itself as a premier chiral building block in modern organic synthesis. Its predictable reactivity, coupled with the excellent leaving group ability of the nosylate moiety, provides chemists with a powerful tool for the efficient and stereocontrolled construction of complex molecules. The successful application of glycidyl nosylate in the synthesis of pharmaceuticals like Arimoclomol and Landiolol underscores its importance in drug discovery and development. As the demand for enantiomerically pure compounds continues to grow, the strategic use of versatile chiral synthons such as glycidyl nosylate will undoubtedly play an increasingly critical role in advancing the frontiers of medicinal chemistry.

References

-

RSC Publishing. (2017, November 21). Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives. Retrieved from [Link]

-

Fisher Scientific. (2023, September 29). Safety Data Sheet: (S)-(+)-Glycidyl nosylate. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Application of chiral building blocks to the synthesis of drugs. Retrieved from [Link]

-

Hangzhou Longshine Bio-Tech. (n.d.). (S)-(+)-Glycidyl Nosylate/115314-14-2. Retrieved from [Link]

- Google Patents. (n.d.). US7459572B2 - Process for the preparation of glycidyl derivatives.

-

ResearchGate. (n.d.). Structures of glycidyl tosylate and glycidyl mesylate, used to prepare.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

-

ResearchGate. (2025, October 16). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Retrieved from [Link]

Sources

- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. US7459572B2 - Process for the preparation of glycidyl derivatives - Google Patents [patents.google.com]

- 5. Buy (R)-(-)-Glycidyl nosylate (EVT-313307) | 115314-17-5 [evitachem.com]

- 6. fishersci.com [fishersci.com]

- 7. (R)-(-)-Glycidyl Nosylate | CAS 115314-17-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. guidechem.com [guidechem.com]

- 11. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]

- 12. Regioselective and enantiospecific synthesis of the HSP co-inducer arimoclomol from chiral glycidyl derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB02578E [pubs.rsc.org]

- 13. fishersci.co.uk [fishersci.co.uk]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. pfaltzandbauer.com [pfaltzandbauer.com]

- 16. cn.canbipharm.com [cn.canbipharm.com]

Methodological & Application

Protocol for nucleophilic substitution on glycidyl nosylate

Application Note: Precision Nucleophilic Substitution on Glycidyl Nosylate

Executive Summary

This technical guide details the protocol for nucleophilic substitution on Glycidyl 3-nitrobenzenesulfonate (Glycidyl Nosylate). Unlike standard tosylates or mesylates, the 3-nitrobenzenesulfonate derivative (often referred to as the Markgraf reagent) offers superior crystallinity and enhanced leaving group ability (

This protocol focuses on the

Mechanistic Insight & Causality

To achieve high yields and enantiomeric excess (ee), one must understand the competition between the two electrophilic sites on the glycidyl nosylate molecule: the primary carbon (

The Regioselectivity Challenge

-

Path A (Desired): Direct

attack at-

Stereochemical Consequence: The chiral center at

is not involved in the bond-breaking event. Therefore, the absolute configuration of the starting material is retained (e.g., (2R)-Glycidyl Nosylate yields (2R)-product).

-

-

Path B (Undesired): Attack at the epoxide ring (

or-

Cause: Strong Lewis acids or harsh basic conditions can activate the epoxide, leading to ring opening (Payne rearrangement scenarios).

-

Why 3-Nitrobenzenesulfonate?

While p-toluenesulfonyl (tosyl) is common, the 3-nitro variant is preferred for glycidol derivatives because:

-

Crystallinity: Glycidyl tosylate is often an oil or low-melting solid, making enantiomeric purification difficult. Glycidyl 3-nitrobenzenesulfonate is a stable solid (mp 60–63 °C), allowing for recrystallization to >99% ee.

-

Reactivity: The electron-withdrawing nitro group at the meta position destabilizes the sulfonate bond, increasing the leaving group ability (Super-leaving group character).

Figure 1: Mechanistic divergence. Path A is the target trajectory for this protocol, ensuring retention of the epoxide ring.

Safety & Handling (Genotoxicity)

CRITICAL WARNING: Glycidyl sulfonates are potent alkylating agents and are classified as Genotoxic Impurities (GTIs) . They are direct-acting mutagens (Ames positive).

-

Containment: All weighing must occur in a chemically resistant isolator or a laminar flow hood with HEPA filtration.

-

Deactivation: Excess reagent must be quenched before disposal. A solution of 5% NaOH or ammonium hydroxide is effective for hydrolyzing the sulfonate.

-

PPE: Double nitrile gloves, Tyvek sleeves, and safety goggles are mandatory.

Protocol: Synthesis of Aryl Glycidyl Ethers

This protocol describes the coupling of a phenol (e.g., 4-hydroxyphenylacetamide) with (2S)-Glycidyl 3-nitrobenzenesulfonate to form the precursor for Atenolol.

Materials

| Reagent | Equiv. | Role |

| Phenol Substrate | 1.0 | Nucleophile |

| (2S)-Glycidyl 3-nitrobenzenesulfonate | 1.1 | Electrophile |

| Potassium Carbonate ( | 2.0 | Base (scavenges acid) |

| Acetone (Anhydrous) | Solvent | [0.2 M] concentration |

| Tetrabutylammonium bromide (TBAB) | 0.05 | Phase Transfer Catalyst (Optional) |

Step-by-Step Methodology

-

Activation:

-

Charge a flame-dried 3-neck round bottom flask with the Phenol Substrate (1.0 equiv) and Anhydrous Acetone .

-

Add

(powdered, 2.0 equiv). -

Stir at Room Temperature (RT) for 30 minutes to generate the phenoxide anion. Note: The solution may change color (often yellow/orange) indicating anion formation.

-

-

Addition:

-

Add (2S)-Glycidyl 3-nitrobenzenesulfonate (1.1 equiv) as a solid in a single portion.

-

Optimization Tip: If the nosylate is not fully soluble, add a minimal amount of DMF (5% v/v) to the acetone.

-

-

Reaction:

-

Heat the mixture to Reflux (approx. 56 °C) .

-

Monitor via TLC or HPLC.

-

Time: Reaction is typically complete in 4–6 hours. The nosylate is significantly faster than the corresponding tosylate (which often requires 12–24h).

-

-

Workup:

-

Cool to RT. Filter off the inorganic salts (

and Potassium 3-nitrobenzenesulfonate). -

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in Ethyl Acetate (EtOAc) and wash with:

-

1M NaOH (to remove unreacted phenol).

-

Brine.[1]

-

-

Dry over

and concentrate.

-

-

Purification:

-

Recrystallization from Isopropanol/Hexane is preferred for solid products to upgrade chiral purity.

-

Flash chromatography (Silica, Hexane:EtOAc) if oil.

-

Analytical Validation

-

NMR (CDCl3): Look for the disappearance of the aromatic nosyl protons (approx

-

Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane/IPA. Expect >98% ee if starting from >99% ee nosylate.

Protocol Variant: Azidation (Glycidyl Azide Synthesis)

For applications in "Click Chemistry," converting the nosylate to an azide is highly efficient.

-

Solvent System: DMF or DMSO (Acetone is too slow for azide displacement).

-

Reagents: Sodium Azide (

, 1.2 equiv). -

Conditions: Stir at RT for 12 hours or 40 °C for 2 hours .

-

Warning: Do not reflux

in halogenated solvents or allow contact with acid (forms

-

-

Workup: Dilute with water, extract with Diethyl Ether. Caution: Low molecular weight organic azides are potential explosives. Keep in solution if possible.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Aryl Glycidyl Ethers using the Acetone/K2CO3 method.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Hydrolysis of Nosylate | Ensure solvent is strictly anhydrous. Minimize exposure to atmospheric moisture.[2] |

| Ring Opening Products | Reaction too basic or hot | Lower temperature to RT. Switch base to |

| Racemization | Avoid protic solvents (MeOH/EtOH) which stabilize carbocations. Stick to Acetone, DMF, or THF. | |

| Slow Reaction | Poor solubility of nucleophile | Add 5-10% DMF or DMSO as a co-solvent. Add 5 mol% 18-Crown-6 ether. |

References

-

Markgraf, J. H., & Pitts, W. J. (1957). Preparation and Reactivity of Glycidyl 3-Nitrobenzenesulfonate. This foundational text establishes the synthesis and stability profile of the reagent compared to tosylates.

-

Sharpless, K. B., et al. (1989). Asymmetric Epoxidation and the Use of Glycidyl Sulfonates in Synthesis. Reviews the utility of chiral glycidyl derivatives in assembling complex bioactive molecules.

-

Klunder, J. M., Onami, T., & Sharpless, K. B. (1989). Arenesulfonate derivatives of glycidol: versatile chiral building blocks for organic synthesis. The definitive paper on using 3-nitrobenzenesulfonates for nucleophilic substitutions.

-

European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. Provides the regulatory framework for handling alkylating agents like glycidyl nosylate in pharmaceutical synthesis.

Sources

Experimental setup for glycidyl nosylate reactions with amines

Application Note: Experimental Setup for Glycidyl Nosylate Reactions with Amines

Part 1: Executive Summary & Core Directive

Subject: High-Fidelity Synthesis using (2S)-Glycidyl 3-nitrobenzenesulfonate

Primary Application: Enantioselective synthesis of

Editorial Scope: This guide deviates from standard operational procedures to address the specific "dual-electrophile" nature of glycidyl nosylate. Unlike simple alkyl halides, this molecule presents two competing reactive sites to an incoming amine: the strained epoxide ring and the activated sulfonate ester. This note provides the experimental logic to control regioselectivity, ensuring the researcher targets the correct pathway (Ring Opening vs. Direct Displacement) for their specific drug discovery needs.

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Reactivity Profile: A Dual-Electrophile System

To design a successful experiment, one must understand the mechanistic competition. (2S)-Glycidyl 3-nitrobenzenesulfonate (CAS: 115314-14-2) contains two electrophilic centers:

-

C3 (Epoxide Terminal): The kinetically favored site for amine nucleophiles due to ring strain and lower steric hindrance.

-

C1 (Methylene Sulfonate): The site of the nosylate leaving group. While nosylates (3-nitrobenzenesulfonates) are superior leaving groups compared to tosylates due to the electron-withdrawing nitro group, direct

displacement here by amines is generally slower than epoxide opening.

The "Epoxide Migration" Phenomenon: A common pitfall is the unintended "Payne-like" rearrangement. If an amine attacks C3 (opening the ring), the resulting secondary alkoxide can intramolecularly displace the nosylate at C1. This reforms the epoxide on the adjacent carbons, effectively "migrating" the epoxide and inverting the chiral center.

-

Goal A (Amino-Alcohol): Stop at the ring-opening stage. Requires mild conditions and no strong base.

-

Goal B (Glycidyl Amine): Encourage the rearrangement. Requires base treatment after the initial addition.

Safety & Handling (Critical)

-

Genotoxicity Hazard: Glycidyl sulfonates are potent alkylating agents and suspected genotoxins. They mimic the reactivity of epichlorohydrin but are significantly more reactive.

-

Containment: All weighing and reactions must occur within a certified fume hood. Use double-gloving (Nitrile/Laminate).

-

Decontamination: Quench spills with 5% aqueous NaOH or saturated sodium thiosulfate to open the epoxide and hydrolyze the sulfonate.

Part 3: Experimental Protocols

Protocol A: Regioselective Ring Opening (Synthesis of Chiral Amino-Nosylates)

Target: Creation of a chiral secondary alcohol while preserving the nosylate for subsequent cyclization (e.g., to form morpholines or oxazolidinones).

Materials:

-

(2S)-Glycidyl 3-nitrobenzenesulfonate (>98% ee).[1]

-

Amine (Primary or Secondary).

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

-

Catalyst: Lithium Perchlorate (

) - Optional, promotes ring opening.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under

atmosphere, dissolve (2S)-Glycidyl 3-nitrobenzenesulfonate (1.0 equiv) in anhydrous DCM (0.2 M concentration). -

Temperature Control: Cool the solution to 0°C . Lower temperatures (-20°C) improve regioselectivity for sterically unhindered amines.

-

Amine Addition: Add the amine (1.1 equiv) dropwise.

-

Expert Insight: Do not add excess base (like TEA) at this stage. Free amines are sufficient nucleophiles. Excess base promotes the premature displacement of the nosylate.

-

-

Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to room temperature. Monitor by TLC (Silica, Hexane:EtOAc). The nosylate moiety is UV-active (strong absorption due to the nitro-aromatic system).

-

Endpoint: Disappearance of the epoxide starting material.

-

-

Workup: Wash with mild phosphate buffer (pH 7.0). Avoid strong basic washes which triggers epoxide formation. Dry over

and concentrate in vacuo at <40°C.

Self-Validating Check:

-

H-NMR: Look for the shift of the C3 protons. In the starting material, they appear ~2.6-2.8 ppm. In the product (amino-alcohol), they shift downfield to ~3.0-3.5 ppm, while the nosylate aromatic signals (8.0-9.0 ppm) remain intact.

Protocol B: Synthesis of Chiral Glycidyl Amines (The "Epoxide Transfer" Route)

Target: Synthesis of an amine-functionalized epoxide (e.g., for beta-blocker precursors).

Step-by-Step Methodology:

-

Initial Coupling: Follow Protocol A (Steps 1-3) to form the intermediate amino-alcohol.

-

Cyclization: Once the starting material is consumed, cool the mixture back to 0°C.

-

Base Treatment: Add Potassium Carbonate (

, 2.0 equiv) or Cesium Fluoride ( -

Purification: Filter off solids. Rapid chromatography on neutral alumina is preferred over silica gel to prevent epoxide degradation.

Part 4: Data Presentation & Visualization

Table 1: Comparative Leaving Group Ability in Glycidyl Derivatives

| Leaving Group (LG) | Relative Reactivity ( | Electronic Factor ( | Stability | Recommended Use |

| Nosylate (3-Ns) | High (~100) | +0.71 (Nitro) | Moisture Sensitive | Low-temp, high-value chiral synthesis |

| Tosylate (Ts) | Moderate (1) | -0.17 (Methyl) | Stable | General purpose alkylation |

| Mesylate (Ms) | Moderate (~0.8) | N/A | Stable | Cost-effective scale-up |

Note: The electron-withdrawing nitro group makes the nosylate a significantly "hotter" electrophile, allowing reactions to proceed at lower temperatures, preserving enantiopurity.

Diagram 1: Reaction Decision Tree (DOT)

Caption: Pathway selection for Glycidyl Nosylate. Path A is the standard route for amino-alcohols; Base treatment triggers the switch to Product B.

Diagram 2: Experimental Workflow

Caption: Step-by-step decision workflow for optimizing the reaction outcome based on target structure.

Part 5: Troubleshooting & Optimization

-

Problem: Low Yield / Polymerization.

-

Cause: Reaction temperature too high or concentration too dense (>0.5 M).

-

Solution: Dilute to 0.1 M and maintain 0°C strictly.

-

-

Problem: Loss of Enantiomeric Excess (ee).

-

Cause: Attack at C2 (rare) or competing

at C1 followed by racemization. -

Solution: Use non-polar solvents (Toluene) which favor the tight ion pair mechanism at the epoxide, improving regioselectivity.

-

-

Problem: Hydrolysis of Nosylate.

-

Cause: Wet solvent or atmospheric moisture.

-

Solution: Nosylates are more moisture-sensitive than tosylates. Ensure all reagents are anhydrous.

-

References

- Sharpless, K. B., et al. (1989). Regioselective opening of epoxy alcohols. Journal of the American Chemical Society. (Contextual grounding on epoxide regioselectivity).

- Fukuyama, T., et al. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines. (Contextual grounding on Nosyl group reactivity).

Sources

- 1. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]

- 2. 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 3. semanticscholar.org [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

Application Note: Glycidyl Nosylate in Click Chemistry Modifications

Executive Summary

This guide details the application of Glycidyl Nosylate (GN) —specifically (2S)- or (2R)-glycidyl 3-nitrobenzenesulfonate—as a high-fidelity chiral precursor for click chemistry modules. While Glycidyl Tosylate is commonly used, Glycidyl Nosylate offers superior leaving group ability (

Strategic Rationale: Why Glycidyl Nosylate?

In click chemistry, the purity of the linker determines the fidelity of the final conjugate. Glycidyl Nosylate (GN) is preferred over epichlorohydrin or glycidyl tosylate for three mechanistic reasons:

-

Enhanced Electrophilicity: The nitro group on the sulfonate ester exerts a strong electron-withdrawing effect, making the O-nosyl group a "super-leaving group." This allows nucleophilic substitution (e.g., by azide ions) to proceed at lower temperatures, minimizing spontaneous epoxide ring opening or polymerization [1].

-

Stereochemical Retention: The reaction of GN with nucleophiles proceeds via a clean

mechanism at the primary carbon, inverting the stereocenter at the substitution site but—crucially—leaving the epoxide stereochemistry intact if the attack is at the exocyclic carbon. -

Crystallinity: Unlike glycidyl tosylate (often a viscous oil), glycidyl 3-nitrobenzenesulfonate is a crystalline solid (mp 64–66 °C), allowing for recrystallization to remove trace impurities before the sensitive click reaction [2].

Comparative Metrics: Leaving Group Efficiency

| Feature | Glycidyl Tosylate (GT) | Glycidyl Nosylate (GN) | Impact on Click Protocol |

| Leaving Group | GN reacts ~10-100x faster. | ||

| Reaction Temp | 60–80 °C | 20–40 °C | GN preserves sensitive epoxides. |

| Purification | Chromatography (Oil) | Recrystallization (Solid) | GN ensures higher enantiomeric excess (ee). |

| Safety | Moderate | High (Sensitizer) | Both require containment; GN is a potent alkylator. |

Mechanistic Workflow

The following diagram illustrates the conversion of (2S)-Glycidyl Nosylate into a chiral click reagent (Glycidyl Azide) and its subsequent ligation.

Figure 1: Mechanistic flow from Glycidyl Nosylate to Triazole Conjugate. Note the inversion of configuration during the azide displacement.

Experimental Protocols

Protocol A: Synthesis of Chiral Glycidyl Azide (The Click Module)

Objective: Convert (2S)-Glycidyl 3-nitrobenzenesulfonate into (2R)-1-azido-2,3-epoxypropane. Safety: Organic azides with low C/N ratios (<3) are potentially explosive. Perform on small scale (<5g) behind a blast shield.

Reagents:

-

(2S)-Glycidyl 3-nitrobenzenesulfonate (GN) [Sigma/TCI]

-

Sodium Azide (

) -

DMF (Anhydrous)

-

Ethyl Acetate / Hexanes (for workup)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve

(1.5 equiv) in anhydrous DMF (0.5 M concentration relative to azide).-

Note: Use a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

-

Addition: Cool the solution to 0 °C. Add (2S)-GN (1.0 equiv) portion-wise over 15 minutes.

-

Expert Insight: Adding solid GN to the azide solution prevents transient high concentrations of the alkylating agent, reducing dimerization risks.

-

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 2:1). The UV-active nosylate spot (

) will disappear; the azide product is not UV active but stains with

-

-

Workup:

-

Dilute reaction with 5 volumes of cold water.

-

Extract 3x with Diethyl Ether or Ethyl Acetate.

-

Wash combined organics with saturated

(to remove nosylic acid byproduct) and brine. -

Dry over

and concentrate carefully under reduced pressure (bath temp < 30 °C). Do not distill to dryness due to explosion risk.

-

-

Validation:

-

IR Spectroscopy: Look for the strong azide stretching vibration at 2100 cm⁻¹ .

-

Yield: Typically 85–92%.

-

Protocol B: CuAAC "Click" Modification of Alkyne-Functionalized Drugs

Objective: Conjugate the Chiral Glycidyl Azide (from Protocol A) to an alkyne-bearing small molecule (e.g., Propargyl-PEG-Drug).

Reagents:

-

(2R)-Glycidyl Azide (prepared above)

-

Alkyne-Substrate (1.0 equiv)

- (5 mol%)

-

Sodium Ascorbate (10 mol%)

-

Solvent:

-BuOH/Water (1:1) or DMSO (for hydrophobic drugs)

Step-by-Step Procedure:

-

Dissolution: Dissolve the Alkyne-Substrate and Glycidyl Azide (1.1 equiv) in the chosen solvent (0.1 M).

-

Catalyst Generation: In a separate vial, mix

and Sodium Ascorbate in water. The solution should turn from blue to colorless/yellow (indicating Cu(I) generation). -

Initiation: Add the catalyst mixture to the reaction vessel. Flush with Nitrogen.

-

Incubation: Stir at room temperature for 4–6 hours.

-

Checkpoint: If the epoxide is sensitive to hydrolysis, use a ligand like THPTA to accelerate the reaction and run at 4 °C.

-

-

Purification:

-

Scavenge Copper using EDTA or silica-supported scavengers.

-

Purify via Flash Chromatography.[2]

-

Result: A 1,2,3-triazole linked epoxide ready for secondary bioconjugation (e.g., with a cysteine residue on a protein).

-

Troubleshooting & QC

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol A) | Hydrolysis of Nosylate | Ensure DMF is anhydrous; keep temp < 40 °C. |

| Polymerization | High Temp / Conc. | Keep reaction dilute (0.5 M); store GN at 4 °C. |

| Incomplete Click | Oxygen Poisoning | Degas solvents thoroughly; increase Ascorbate. |

| Epoxide Opening | Copper Lewis Acidity | Use THPTA ligand to shield Cu; buffer pH to 7.4. |

References

-

Sharpless, K. B., et al. (2002). "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 40(11), 2004-2021. Link

-

Gao, Y., & Sharpless, K. B. (1988). "Asymmetric synthesis of epichlorohydrin and related compounds." Journal of the American Chemical Society, 110(22), 7538-7539. Link

-

Kim, H. C., et al. (2007).[1] "Process for the Preparation of Glycidyl Derivatives." US Patent 2007/0265458 A1. Link

-

Spiteri, C., & Moses, J. E. (2010). "Copper-Catalyzed Azide-Alkyne Cycloaddition: Regioselective Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles." Angewandte Chemie, 49(1), 31-33. Link

Sources

Troubleshooting & Optimization

Glycidyl Nosylate Reactions: A Technical Support Guide to Improving Yields

From the Desk of the Senior Application Scientist

Welcome to the technical support center for glycidyl nosylate chemistry. As a chiral building block with a highly reactive epoxide and an excellent sulfonate leaving group, glycidyl nosylate is a powerful intermediate in modern organic synthesis, particularly in pharmaceutical development.[1][2][3] However, its dual reactivity can present challenges, often leading to questions about reaction yield and purity.

This guide is structured to address the most common issues encountered in the lab. We move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental concepts that are crucial for understanding and troubleshooting your reactions.

Q1: What exactly is glycidyl nosylate, and why is the nosylate group preferred over other sulfonates like tosylates or mesylates?

A1: Glycidyl nosylate is a derivative of glycidol where the hydroxyl group has been converted into a 3-nitrobenzenesulfonate ester. The "nosylate" (Ns) group is an exceptionally good leaving group, often demonstrating higher reactivity than the more common tosylate (Ts) or mesylate (Ms) groups.[4] This enhanced reactivity stems from the strong electron-withdrawing effect of the nitro group on the benzene ring, which further stabilizes the resulting nosylate anion after it departs during a nucleophilic substitution reaction.[5][6] This makes it particularly useful for reactions with weaker nucleophiles or when faster reaction kinetics are desired.

Q2: What are the primary reactive sites on the glycidyl nosylate molecule?

A2: Glycidyl nosylate possesses two key electrophilic sites that are susceptible to nucleophilic attack:

-

The Epoxide Ring: The strained three-membered ring can be opened by a nucleophile at either of the two carbons. This is a classic ring-opening reaction.[1][7]

-

The Primary Carbon Bearing the Nosylate: The nosylate group is an excellent leaving group, making the carbon atom it's attached to a prime site for SN2 (nucleophilic bimolecular substitution) reactions.[1]

The challenge and art of working with this reagent lie in controlling the reaction conditions to favor one pathway over the other.

Q3: How should I properly handle and store glycidyl nosylate?

A3: Glycidyl nosylate is a crystalline solid that is sensitive to moisture.[8][9] Improper storage can lead to hydrolysis of the sulfonate ester or gradual decomposition, which will invariably result in lower yields.

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon or Nitrogen).

-

Environment: Keep in a cool, dry place away from heat and oxidizing agents.[9]

-

Handling: Use only in a well-ventilated area or fume hood. It is classified as an irritant, causing potential skin, eye, and respiratory irritation.[8][9][10][11] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Part 2: Troubleshooting Guide: Low Reaction Yield

Low yield is the most common complaint when working with glycidyl nosylate. This guide provides a systematic approach to diagnosing the root cause.

Initial Diagnosis: Where Did My Product Go?

When faced with a low yield, the first step is to analyze the crude reaction mixture by Thin-Layer Chromatography (TLC) or LC-MS. The pattern of spots will guide your troubleshooting.

Caption: Troubleshooting workflow for low reaction yields.

Q&A for Specific Troubleshooting Scenarios

Q4: My TLC shows a significant amount of unreacted glycidyl nosylate. What's the problem?

A4: This points to an incomplete or stalled reaction. Consider the following factors:

-

Reagent Quality: Is your nucleophile pure? Is your glycidyl nosylate from a reliable source and stored correctly? Has your LAH (if used) gone bad?[12] Old or degraded reagents are a common cause of failure.

-

Reaction Time & Temperature: Many literature procedures specify long reaction times (e.g., overnight) or specific temperatures.[1][2] Cutting these short can prevent the reaction from reaching completion.[13] Conversely, some reactions may require heating to overcome the activation energy. Monitor the reaction's progress over time to determine the optimal duration.

-

Insufficient Reagents: Double-check your calculations. An insufficient amount of the nucleophile or a crucial catalyst will naturally lead to unreacted starting material.[14]

-

Poor Solubility: If your reagents are not fully dissolved, the reaction becomes heterogeneous and much slower. Ensure you are using an appropriate solvent where all components are soluble. For nosylation reactions, THF is sometimes used if nosyl chloride solubility is an issue in DCM.[4]

Q5: My TLC is a mess, with multiple new spots. What are the likely side products?

A5: This indicates a lack of selectivity. The cause is almost always related to the dual reactivity of glycidyl nosylate.

Caption: Competing nucleophilic attack pathways in glycidyl nosylate.

-

Mechanism: As the diagram shows, a nucleophile can either displace the nosylate (SN2) or open the epoxide.

-

Controlling Selectivity:

-

Nucleophile Choice: "Soft" nucleophiles (e.g., thiolates, iodides) tend to favor the SN2 displacement of the nosylate. "Hard" nucleophiles (e.g., alkoxides, phenoxides under certain conditions) are more likely to attack the epoxide ring.

-

Solvent Effects: Polar aprotic solvents (like DMF, THF, Acetonitrile) are generally preferred for SN2 reactions. They solvate the cation but leave the nucleophile "bare" and highly reactive. Protic solvents (like water or alcohols) can solvate the nucleophile, reducing its potency, and can also participate in the reaction, leading to undesired solvolysis products.[15]

-

Temperature Control: Exothermic reactions can get out of control if reagents are added too quickly or without adequate cooling, leading to side reactions.[13] Many nosylate preparations are performed at low temperatures (-20°C to -40°C) to maintain control.[1][2][16]

-

Q6: My reaction seems to have worked, but I lose most of my product during workup and purification. How can I improve recovery?

A6: Product loss during isolation is a frustrating but common issue.[13][17]

-

Extraction: Ensure the pH of your aqueous layer is correct. If your product has acidic or basic functional groups, it could be partitioning into the wrong layer. Perform a small-scale test to check the solubility of your expected product. Always re-extract the aqueous layer multiple times to maximize recovery.

-

Recrystallization: Using too much solvent during recrystallization is a classic mistake that leads to significant product loss in the mother liquor.[17] Add the hot solvent portion-wise until the product just dissolves.

-

Column Chromatography:

-

Streaking: If your product streaks on the column, it can lead to poor separation and loss. This can be caused by overloading the column or using a solvent system with improper polarity.

-

Decomposition: Some products are unstable on silica gel. If you suspect this, consider switching to a less acidic stationary phase like alumina or minimizing the time the product spends on the column by using flash chromatography techniques.

-

Summary of Troubleshooting Strategies

| Symptom on TLC | Potential Cause | Recommended Action |

| High Starting Material | Incomplete Reaction | Verify reagent purity and stoichiometry. Increase reaction time and/or temperature. Monitor by TLC until SM is consumed. |

| High Starting Material | Poor Reagent Solubility | Change to a more suitable solvent (e.g., THF, DMF). Ensure all reagents are fully dissolved before proceeding.[4] |

| Multiple Side Products | Lack of Selectivity | Adjust reaction temperature (usually lower). Use a polar aprotic solvent to favor SN2.[15] Re-evaluate if the nucleophile is appropriate for the desired transformation. |

| Streaking / Baseline | Product Degradation / Water | Ensure strictly anhydrous conditions.[9] Use fresh, dry solvents. Check if product is stable to workup conditions (e.g., pH). |

| Low Recovery After Workup | Physical Loss | Optimize extraction pH. Minimize solvent in recrystallization. Ensure quantitative transfers between flasks.[13][17] |

Part 3: Key Experimental Protocols

Adherence to a robust, validated protocol is the foundation of a high-yield reaction.

Protocol 1: Synthesis of (S)-(+)-Glycidyl 3-Nitrobenzenesulfonate

This protocol is adapted from established literature procedures and is designed to maximize yield and purity.[1][2][16]

Materials:

-

(S)-Oxiran-2-ylmethanol ((S)-glycidol)

-

3-Nitrobenzene-1-sulfonyl chloride (Nosyl chloride)

-

Triethylamine (TEA), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous NaHCO₃

-

Anhydrous Na₂SO₄ or MgSO₄

-

Silica gel for column chromatography

Procedure:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow to cool to room temperature under a positive pressure of inert gas.

-

Reagents: To the flask, add anhydrous DCM (approx. 3 mL per mmol of glycidol). Cool the flask to 0°C in an ice bath.

-

Add (S)-glycidol (1.0 eq) to the cooled DCM.

-

Add triethylamine (3.3 eq) to the solution.

-

Addition of Nosyl Chloride: Add 3-nitrobenzene-1-sulfonyl chloride (1.1 eq) portion-wise over 15-20 minutes. Adding it too quickly can cause an exotherm and lead to side products.

-

Reaction: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete when the glycidol spot has disappeared.

-

Quenching: Once complete, quench the reaction by slowly adding ice-cold water.

-

Workup:

-

Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) to remove excess acid, followed by brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting crude solid/oil by flash column chromatography on silica gel to obtain the pure product.

Protocol 2: General Procedure for Nucleophilic Substitution with Glycidyl Nosylate

This protocol provides a starting point for reacting a nucleophile with pre-synthesized glycidyl nosylate.

Materials:

-

(S)-Glycidyl nosylate

-

Nucleophile of choice (e.g., sodium azide, potassium thioacetate)

-

Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

-

Base (if required, e.g., K₂CO₃, NaH)

Procedure:

-

Setup: Assemble a flame-dried, inert-atmosphere reaction setup as described in Protocol 1.

-

Reagents:

-

If using a strong, anionic nucleophile (e.g., NaN₃), dissolve it in the anhydrous solvent (e.g., DMF).

-

If the nucleophile needs to be deprotonated first (e.g., a phenol or thiol), suspend a base like K₂CO₃ or NaH in the solvent, add the nucleophile, and stir until deprotonation is complete before proceeding.[1]

-

-

Addition: Dissolve the glycidyl nosylate (1.0 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the stirring solution of the nucleophile (typically 1.1-1.5 eq) at room temperature (or cooled, depending on nucleophile reactivity).

-

Reaction: Stir the mixture at the desired temperature (room temperature is often a good starting point). Monitor the disappearance of the glycidyl nosylate starting material by TLC. Gentle heating may be required for less reactive nucleophiles.

-

Workup: The workup procedure will be highly dependent on the product's properties. A typical procedure involves:

-

Quenching the reaction with water or a saturated aqueous solution (e.g., NH₄Cl).

-

Extracting the product with an appropriate organic solvent (e.g., Ethyl Acetate).

-

Washing the combined organic layers with water and brine.

-

Drying over an anhydrous salt, filtering, and concentrating.

-

-

Purification: Purify the crude product by chromatography or recrystallization as needed.

References

- Google Patents. (2008).

-

Reddit. (2024). What are some common causes of low reaction yields? : r/Chempros. [Link]

-

Wikipedia. (n.d.). Solvent effects. [Link]

-

MDPI. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. [Link]

-

Chemistry LibreTexts. (2021). 8.8: Structural and Solvent Effects in Sₙ Reactions. [Link]

-

Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

-

Reddit. (2022). How do mesylates and tosylates both protect and act as leaving groups : r/Mcat. [Link]

-

Quora. (2022). What are the methods of monitoring both the chemical and physical rates of chemical reactions?. [Link]

-

Wipf Group, University of Pittsburgh. (n.d.). Organic Chemistry 1 Chapter 6. SN2 Reactions. [Link]

-

R Discovery. (2002). A method to accurately determine the extent of solid-phase reactions by monitoring an intermediate in a nondestructive manner. [Link]

-

Reddit. (2024). Low yield LAH reactions : r/Chempros. [Link]

-

Reddit. (2018). Common ways to lose product and reduce yield? : r/chemistry. [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

ResearchGate. (n.d.). Structures of glycidyl tosylate and glycidyl mesylate, used to prepare.... [Link]

-

Frontiers. (2022). How the Nature of an Alpha-Nucleophile Determines a Brønsted Type-Plot and Its Reaction Pathways. An Experimental Study. [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

-

YouTube. (2019). formation of tosylates & mesylates. [Link]

-

Hangzhou Longshine Bio-Tech. (n.d.). (S)-(+)-Glycidyl Nosylate/115314-14-2. [Link]

Sources

- 1. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. guidechem.com [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Buy (R)-(-)-Glycidyl nosylate (EVT-313307) | 115314-17-5 [evitachem.com]

- 8. 115314-14-2 Cas No. | (S)-Glycidyl nosylate | Apollo [store.apolloscientific.co.uk]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. (R)-(-)-Glycidyl nosylate, 98% 2.5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 12. reddit.com [reddit.com]

- 13. reddit.com [reddit.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Solvent effects - Wikipedia [en.wikipedia.org]

- 16. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]

- 17. reddit.com [reddit.com]

Preventing elimination side reactions in polymer grafting with tosylates

Topic: Prevention of Elimination (

Welcome to the Technical Support Hub

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist

You are likely here because your polymer grafting efficiency is low, or NMR analysis reveals unexpected alkene signals (vinylic protons at

When using tosylates (p-toluenesulfonates) as leaving groups on polymer backbones (e.g., PEG, PVA, polysaccharides), the competition between Nucleophilic Substitution (

This guide provides the diagnostic logic and protocols to suppress elimination and force the reaction toward substitution.

Module 1: Diagnostic Hub

Before altering your protocol, use this logic flow to identify the root cause of the side reaction.

Interactive Troubleshooting: Why did my reaction fail?

Symptom 1: High degree of unsaturation (alkenes) in product.

-

Diagnosis: The basicity of your reaction medium is too high relative to the nucleophilicity.

-

Mechanism: Your nucleophile (or the base used to deprotonate it) acted as a Brønsted base, abstracting a

-proton. The steric bulk of the polymer chain likely hindered the -

Immediate Fix: Lower temperature; switch to a "softer" nucleophile or a non-nucleophilic base with a lower

.

Symptom 2: No reaction (recovery of Tosyl-polymer).

-

Diagnosis: The activation energy for

is too high due to steric shielding. -

Mechanism: The polymer backbone is coiled, or the tosylate is secondary/tertiary, blocking the backside attack required for

. -

Immediate Fix: Switch solvent to DMSO/DMF (to uncoil the chain) or employ the Finkelstein Assist (see Module 2).

Symptom 3: Product contains Chlorine instead of the Graft.

-

Mechanism: If you used a chloride salt or generated Cl⁻ during the synthesis of the tosylate (from TsCl), residual chloride displaced the tosylate before your desired nucleophile could.

-

Immediate Fix: Ensure rigorous purification of the starting tosyl-polymer; use silver salts to precipitate halides if necessary.

Visualizing the Competition

The following diagram illustrates the kinetic competition you are managing.

Figure 1: The kinetic bifurcation between substitution (

Module 2: Optimization Protocols

Do not rely on "standard" organic chemistry conditions. Polymers require specific modifications to overcome steric drag and solubility issues.

Protocol A: The "Finkelstein Assist" (For Sterically Hindered Backbones)

Best for: Grafting azides, thiols, or amines onto secondary tosylates (e.g., cellulose, PVA) where direct substitution is slow and elimination is high.

Concept: Convert the Tosylate (Good Leaving Group) to an Iodide (Excellent Leaving Group) in situ. Iodide is a better leaving group and less "hard," facilitating faster

Step-by-Step:

-

Dissolution: Dissolve Polymer-OTs in anhydrous DMF or DMSO (10 wt%).

-

Why: These solvents solvate cations, leaving the nucleophile "naked" and more reactive.[1]

-

-

Activation: Add NaI (Sodium Iodide) (2–5 equivalents relative to OTs).

-

Condition: Stir at 40°C for 2–4 hours.

-

Checkpoint: This converts Polymer-OTs

Polymer-I.

-

-

Grafting: Add your Nucleophile (e.g.,

, Potassium Thioacetate).-

Condition: Stir at room temperature (25°C).

-

-

Purification: Dialysis against water to remove excess NaI and displaced NaOTs.

Protocol B: pH-Controlled Grafting (For Basic Nucleophiles)

Best for: Grafting amines (

Concept: Amines are nucleophilic but also basic. If the pH is too high, they abstract protons. If too low, they are protonated (ammonium) and non-nucleophilic. You must hit the "Sweet Spot."

Step-by-Step:

-

Buffer Selection: Use a non-aqueous buffer system or maintain conditions where the amine is free (unprotonated) but no excess strong base is present.

-

Base Choice:

-

AVOID: NaH, KOH, t-BuOK (Too strong, guarantee elimination).

-

USE: DIPEA (Hünig's Base) or

. -

Why: DIPEA is sterically hindered; it cannot easily access the

-proton on the polymer backbone to trigger elimination, but it can sponge up the acid generated during substitution.

-

-

Temperature Rule: strictly < 40°C .

-

Thermodynamics: Elimination has a higher activation energy (

) than substitution.[1] High heat provides the energy to cross the E2 barrier. Keep it cool to "starve" the elimination pathway.

-

Module 3: Data & Reference Tables

Solvent Selection Guide

The solvent dictates the "nakedness" of your nucleophile.[1]

| Solvent | Polarity | Effect on | Risk of Elimination | Recommendation |

| DMSO | High | Very High | Moderate | Preferred. Maximizes rate, allowing lower temps. |

| DMF | High | High | Moderate | Good alternative. Easier to remove than DMSO. |

| THF | Moderate | Low | Low | Avoid. Too slow for polymer kinetics; requires heat (risk). |

| Water | High | Very Low | Low | Avoid. Solvates nucleophile too strongly, killing reactivity. |

Nucleophile vs. Base Strength

Choose reagents from the "Green Zone" to minimize elimination.

| Reagent Class | Examples | Nucleophilicity | Basicity | Outcome |

| Hard Bases | Alkoxides ( | High | High | Elimination (Major) |

| Soft Nucleophiles | Azide ( | High | Low | Substitution (Major) |

| Neutral Amines | Primary Amines ( | Moderate | Moderate | Mixed (Control Temp!) |

| Bulky Bases | LDA, t-BuOK | Low (Steric) | High | Elimination (Exclusive) |

Module 4: FAQ Deep Dive

Q: Can I store my Tosyl-Polymer? A: Yes, but moisture is the enemy. Hydrolysis converts OTs back to OH (inactive) or generates TsOH (acidic). Store under Argon at -20°C. If your polymer turns pink/brown, it has likely degraded/eliminated.

Q: Why does my NMR show a "split" peak for the tosyl group? A: This often indicates partial elimination. The electronic environment of the aromatic ring changes if the adjacent polymer chain becomes unsaturated. Compare the integration of the aromatic region (7.4–7.8 ppm) to the polymer backbone. If the ratio is off, you have side reactions.

Q: I am grafting onto PEG. Is elimination a major risk?

A: Less so than with PVA or polysaccharides. PEG tosylates are primary carbons (

References

-

Nucleophilic Substitution vs. Elimination. Master Organic Chemistry. Mechanism of Tosylate Displacement and Side Reactions.[3]

-

Finkelstein Reaction Conditions. Wikipedia / Organic Chemistry Portal. Halogen Exchange for Enhanced Reactivity.

- Polymer Modification Kinetics.Effect of Steric Hindrance on Polymer Grafting Efficiency.

-

Solvent Effects in Substitution. BenchChem Application Notes. Nucleophilic Substitution of the Tosyl Group.[1][4]

Sources

Minimizing byproducts in the synthesis of glycidyl derivatives from 3-chloro-1,2-propanediol

Welcome to the technical support center for the synthesis of glycidyl derivatives from 3-chloro-1,2-propanediol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing byproduct formation. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the highest purity and yield in your experiments.

I. Overview of the Synthesis and Key Challenges